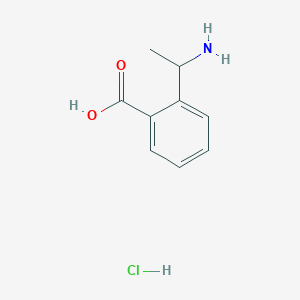

2-(1-Aminoethyl)benzoic acid hydrochloride

概要

説明

2-(1-Aminoethyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO2. It is a derivative of benzoic acid, where the carboxyl group is substituted with an aminoethyl group. This compound is commonly used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)benzoic acid hydrochloride typically involves the reaction of benzoic acid with ethylenediamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反応の分析

Esterification and Amidation Reactions

The benzoic acid moiety in 2-(1-Aminoethyl)benzoic acid hydrochloride enables esterification with alcohols or amidation with amines. These reactions are typically mediated by coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) or DCC (N,N'-dicyclohexylcarbodiimide). For example:

-

Esterification : Reacting with benzyl alcohol in the presence of EDC·HCl and DMAP yields ester derivatives.

-

Amidation : Treatment with primary amines forms amides, which are stabilized by the electron-withdrawing effect of the benzoate group .

Rearrangement Reactions

A key challenge in modifying this compound is its tendency to undergo intramolecular rearrangement under basic conditions. When free amine intermediates are generated (e.g., via deprotonation of the hydrochloride salt), nucleophilic attack on the ester carbonyl group leads to a five-membered transition state, ultimately forming N-(2-hydroxyethyl)benzamide (Scheme 1) .

Proposed Mechanism :

-

Deprotonation of the ammonium salt releases the free amine.

-

Nucleophilic attack on the ester carbonyl forms a cyclic intermediate.

-

Rearrangement results in C–N bond formation and cleavage of the ester bond.

This reaction occurs spontaneously at room temperature and complicates synthetic pathways requiring free amine intermediates .

Alkylation Strategies

To circumvent rearrangement, researchers developed a "one-pot synthesis" method:

| Reaction Component | Role | Example |

|---|---|---|

| 2-(1-Aminoethyl)benzoic acid HCl | Substrate | 2-(benzoxyloxy)ethanaminium chloride |

| Base (e.g., K₂CO₃) | Deprotonates ammonium salt | Inorganic/organic bases |

| Alkylation Reagent | Introduces alkyl groups to the amine | Methyl iodide, 1-fluoro-2-iodoethane |

Procedure :

-

Combine the hydrochloride salt, base, and alkylating agent in a polar aprotic solvent (e.g., acetonitrile).

-

Heat to 50–80°C to promote alkylation before rearrangement occurs.

-

Isolate the mono-alkylated product via crystallization or chromatography .

Example Outcome :

Protection-Deprotection Strategies

The Boc (tert-butoxycarbonyl) group is used to protect the amine during synthesis:

-

Protection : Treat with Boc anhydride in the presence of a base.

-

Alkylation : Deprotonate the Boc-protected amine with NaH, then react with alkyl halides.

-

Deprotection : Remove Boc with 4N HCl in dioxane to regenerate the ammonium salt .

Advantages :

-

Prevents unwanted rearrangement.

-

Enables selective mono-alkylation without dialkylation byproducts .

Key Reaction Conditions and Yields

| Reaction Type | Conditions | Yield | Citation |

|---|---|---|---|

| Boc Protection | EDC·HCl, DCM, RT, 16h | 90% | |

| HCl Salt Deprotection | 4N HCl in dioxane, RT, 2–3h | 95% | |

| Mono-Alkylation | K₂CO₃, CH₃CN, 80°C, 4h | 84% |

科学的研究の応用

Pharmaceutical Synthesis

2-(1-Aminoethyl)benzoic acid hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the development of spasmolytic agents, which are used to relieve spasms in smooth muscles. For instance, certain derivatives of this compound have shown efficacy in treating gastrointestinal disorders by relaxing the intestinal muscles .

Psychopharmacology

Research indicates that this compound can enhance cognitive functions such as memory acquisition and retention. In studies involving animal models, it was found that compounds derived from this compound improved performance in memory retention tasks . This suggests potential applications in treating cognitive impairments.

Kinase Inhibition Studies

The compound has been explored for its role as a kinase inhibitor. Kinases are enzymes that play crucial roles in various signaling pathways associated with cancer and other diseases. Research has demonstrated that derivatives of this compound can inhibit ATR kinase, which is involved in DNA damage response mechanisms . This positions it as a candidate for further development in cancer therapeutics.

Data Table: Summary of Applications

Case Study 1: Spasmolytic Activity

In a controlled study, various derivatives of this compound were tested for their spasmolytic effects on isolated rabbit ileum. The results indicated that these compounds could effectively reduce muscle contractions induced by acetylcholine and histamine, comparable to established spasmolytics like papaverine .

Case Study 2: Cognitive Enhancement

A series of experiments were conducted using rats to assess the effects of this compound on learning and memory. The animals exhibited improved performance in avoidance response tests after administration of the compound, suggesting its potential utility in treating cognitive dysfunctions .

作用機序

The mechanism of action of 2-(1-Aminoethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

類似化合物との比較

Similar Compounds

- 4-(2-Aminoethyl)benzoic acid hydrochloride

- 2-(1-Aminoethyl)benzoic acid

- 2-(1-Aminoethyl)benzoic acid methyl ester

Uniqueness

2-(1-Aminoethyl)benzoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.

生物活性

2-(1-Aminoethyl)benzoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. Its structure, characterized by an amino group attached to a benzoic acid moiety, enables it to interact with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, supported by research findings, case studies, and comparative analysis with similar compounds.

- Molecular Formula : C₉H₁₁ClN₂O₂

- Molecular Weight : 202.65 g/mol

- CAS Number : 658683-12-6

The compound's amino group allows for the formation of hydrogen bonds and ionic interactions, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory effects : The compound has been studied for its potential to modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

- Enzyme interaction : It has shown the ability to interact with various enzymes, which may influence metabolic pathways.

The biological activity of this compound is primarily attributed to its structural features that facilitate binding to biological targets. The amino group enhances its solubility and reactivity, allowing it to participate in biochemical reactions that are essential for its pharmacological effects.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against various microbial strains. For instance, it has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Case Studies

One notable case study involved the evaluation of this compound as a potential anti-tuberculosis agent. It was found to exhibit promising results in murine models of M. tuberculosis infection, demonstrating both acute and chronic efficacy .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino benzoic acid | C₇H₉NO₂ | Simpler structure without aminoethyl side chain |

| 3-(Aminoethyl)benzoic acid | C₉H₁₂N₂O₂ | Contains an aminoethyl group at the third position |

| 4-Amino benzoic acid | C₇H₈N₂O₂ | Similar in being an amino-substituted benzoic acid |

The distinct positioning of functional groups in this compound contributes to its specific biological activities compared to these analogous compounds.

Safety and Toxicology

While exploring the therapeutic potential of this compound, safety profiles must be considered. Preliminary studies indicate that it can be corrosive and irritating upon contact with skin or mucous membranes. Further toxicological assessments are necessary to establish safe dosage levels for clinical applications.

特性

IUPAC Name |

2-(1-aminoethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6(10)7-4-2-3-5-8(7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYYPUHNSHAXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695842 | |

| Record name | 2-(1-Aminoethyl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658683-12-6 | |

| Record name | 2-(1-Aminoethyl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 658683-12-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。